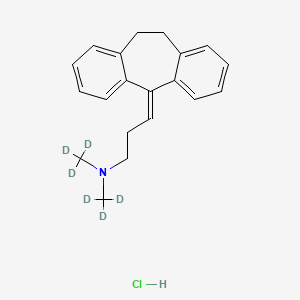

Amitriptyline-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amitriptyline-d6 Hydrochloride is the deuterium labeled version of Amitriptyline Hydrochloride . It’s an organic tricyclic compound and the hydrochloride salt of the tricyclic dibenzocycloheptadiene amitriptyline . It has antidepressant and antinociceptive activities . It inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin .

Molecular Structure Analysis

The molecular formula of Amitriptyline-d6 Hydrochloride is C20H24ClN . The IUPAC name is 3-(2-tricyclo [9.4.0.0 3,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride .

Applications De Recherche Scientifique

Interaction with Surfactants

Amitriptyline Hydrochloride (AMT) has been studied for its interaction with both conventional and gemini surfactants . The study found that mixed micellar aggregates were formed in all cases, and the interaction showed synergistic behavior . This application is significant in the field of physicochemical research.

Role in Amphiphilic Drug Research

AMT is an amphiphilic drug, meaning it has both hydrophilic and hydrophobic properties . This makes it a valuable substance in the study of amphiphilic drugs and their interactions with other substances .

Micellar and Interfacial Phenomenon Investigation

AMT has been used in the investigation of micellar and interfacial phenomena with a green gemini surfactant in different solvent media . The study found a significant interaction between AMT and the surfactant, which can enhance the bioavailability of hydrophobic drugs .

Use in Antidepressant Research

AMT is used as an antidepressant, and its interaction with other substances can provide valuable insights into the treatment of mental illnesses or mood problems .

5. Study of Aggregation of Biologically Active Ingredients The aggregation of biologically active ingredients can enhance the bioavailability of hydrophobic drugs . AMT, being a biologically active ingredient itself, can be used in such studies.

6. Enhancement of Industrial and Pharmaceutical Applications The changes in the physicochemical properties of AMT upon adding a gemini surfactant are likely to enhance the industrial and pharmaceutical applications of gemini surfactants .

Mécanisme D'action

Target of Action

Amitriptyline-d6 Hydrochloride primarily targets the serotonin reuptake transporter (SERT) and the norepinephrine reuptake transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication .

Mode of Action

Amitriptyline-d6 Hydrochloride acts by inhibiting the reuptake of neurotransmitters, specifically serotonin and norepinephrine, at the presynaptic neuronal membrane . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their ability to transmit signals to the postsynaptic neuron .

Biochemical Pathways

Amitriptyline-d6 Hydrochloride affects the biochemical pathways involving serotonin and norepinephrine. By blocking the reuptake of these neurotransmitters, it influences the signaling pathways they are involved in . The drug is metabolized mainly via the CYP2C19 and CYP2D6 pathways . Metabolism by CYP2C19 results in active metabolites, including nortriptyline, another tricyclic antidepressant. Metabolism catalyzed by CYP2D6 results in the formation of the less active 10-hydroxy metabolite .

Pharmacokinetics

Amitriptyline-d6 Hydrochloride is absorbed from the gastrointestinal tract with highly varying peak plasma concentrations, occurring between 2 and 12 hours after administration . The bioavailability of the active drug is between 30% and 60%, due to extensive first-pass metabolism of the drug in the liver by the CYP2D6 enzyme . The elimination half-life varies from 10 to 50 hours, with an average of 15 hours . Within 24 hours, approximately 25–50% of a dose of amitriptyline is excreted in the urine as inactive metabolites .

Result of Action

The increased concentration of serotonin and norepinephrine in the synaptic cleft enhances the transmission of signals to the postsynaptic neuron. This results in the alleviation of symptoms in conditions such as major depressive disorder, neuropathic pain, and migraine prophylaxis .

Action Environment

The action, efficacy, and stability of Amitriptyline-d6 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s genetic makeup, specifically the presence of certain variants of the CYP2C19 and CYP2D6 genes . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the drug’s action .

Safety and Hazards

Amitriptyline-d6 Hydrochloride is classified as having acute toxicity, eye damage/irritation, reproductive toxicity, and is hazardous to the aquatic environment . It’s toxic if swallowed and suspected of damaging fertility or the unborn child . It’s very toxic to aquatic life with long-lasting effects .

Orientations Futures

Amitriptyline and its derivatives continue to be subjects of research, particularly in the treatment of conditions like fibromyalgia . Greater understanding of the role of the mechanisms of action of amitriptyline could provide further clues to the pathophysiology of fibromyalgia and to a preferable pharmacological profile for future drug development .

Propriétés

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amitriptyline-d6 Hydrochloride | |

CAS RN |

203645-63-0 |

Source

|

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)

![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)

![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)

![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)